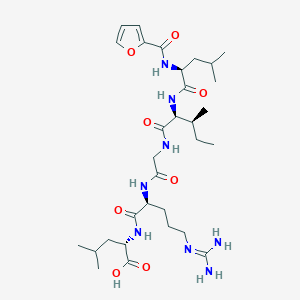
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine is a complex peptide compound It is composed of several amino acids, including leucine, isoleucine, glycine, and arginine, linked together with a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine involves multiple steps, starting with the protection of amino groups and the activation of carboxyl groups. The furan ring is introduced through a specific reaction with furanylcarbonyl chloride. The peptide bonds are formed using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
化学反应分析
Types of Reactions
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the peptide bonds or the furan ring.
Substitution: The furan ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to the formation of dihydrofuran derivatives.
科学研究应用
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions involving furan rings.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and peptide sequence allow it to bind to these targets with high specificity. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(2-Furanylcarbonyl)glycine: A simpler compound with a similar furan ring structure.
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-lysine: A similar peptide with lysine instead of arginine.
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-histidine: Another similar peptide with histidine.
Uniqueness
N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine is unique due to its specific amino acid sequence and the presence of the furan ring
属性
CAS 编号 |
634179-69-4 |
|---|---|
分子式 |
C31H52N8O8 |
分子量 |
664.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3S)-2-[[(2S)-2-(furan-2-carbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H52N8O8/c1-7-19(6)25(39-27(42)21(14-17(2)3)37-28(43)23-11-9-13-47-23)29(44)35-16-24(40)36-20(10-8-12-34-31(32)33)26(41)38-22(30(45)46)15-18(4)5/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H,35,44)(H,36,40)(H,37,43)(H,38,41)(H,39,42)(H,45,46)(H4,32,33,34)/t19-,20-,21-,22-,25-/m0/s1 |
InChI 键 |
PYWJXKSCIWGDPL-XHVFSLISSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


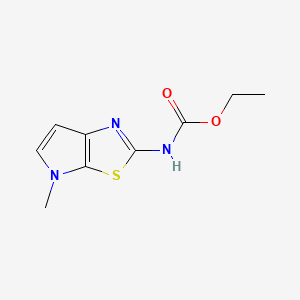

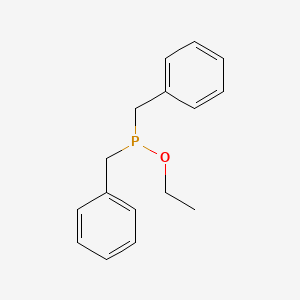
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
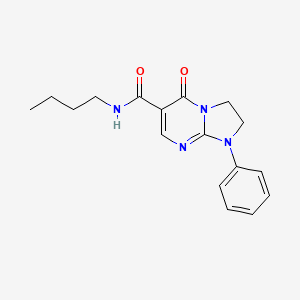

![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
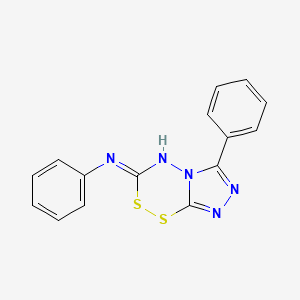
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)

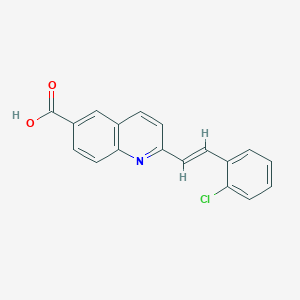
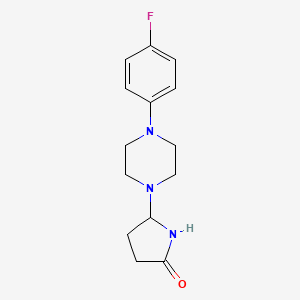
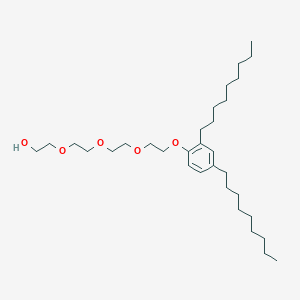
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
